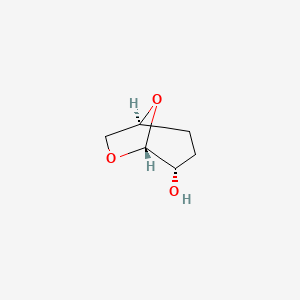
2,3-Bis(2,4,6-trimethylphenyl)imino-butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(2,4,6-trimethylphenyl)imino-butane, commonly referred to as BIB, is an organic compound that is used in a variety of scientific research applications. It is a cyclic, colorless solid that has a boiling point of approximately 92 degrees Celsius and a melting point of approximately -25 degrees Celsius. BIB has a molecular weight of 227.32 g/mol and a molecular formula of C16H23N. It is often used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in various processes.
Scientific Research Applications
BIB is a versatile compound that has many scientific research applications. It is often used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a catalyst in various processes. BIB has also been used in the synthesis of various other compounds, such as nitro compounds and cyclic amines. Additionally, it has been used as a reagent in the synthesis of heterocyclic compounds, as well as in the synthesis of polymers.
Mechanism of Action
BIB is able to act as a catalyst in various reactions due to its ability to form a complex with the reactants. In the reaction of 2,4,6-trimethylphenyl isocyanate and 1-butylamine, BIB forms a complex with the reactants, which facilitates the reaction and increases the reaction rate. Additionally, BIB can act as a Lewis acid, which helps to activate the reactants and promote the reaction.
Biochemical and Physiological Effects
BIB has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and non-irritating, even at high concentrations. Additionally, BIB has been found to be non-mutagenic and non-carcinogenic. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
BIB has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available. Additionally, it is a stable compound that is easy to handle and store. However, BIB is not soluble in water, which can limit its use in some experiments. Additionally, it can be corrosive and can cause irritation to the skin and eyes.
Future Directions
There are a variety of potential future directions for the use of BIB. It could be used in the synthesis of more complex compounds, such as amino acids and peptides. Additionally, it could be used in the synthesis of polymers and other materials. BIB could also be used in the development of new pharmaceuticals, as well as in the production of new catalysts. Additionally, further research could be conducted to better understand the biochemical and physiological effects of BIB.
Synthesis Methods
BIB is usually synthesized through a reaction of 2,4,6-trimethylphenyl isocyanate and 1-butylamine. This reaction yields a 1:1 molar ratio of BIB and 1-butylamine. The reaction is typically carried out in a solvent such as dimethylformamide at a temperature of approximately 80 degrees Celsius. The reaction is slow and can take several hours to reach completion.
properties
IUPAC Name |
2-N,3-N-bis(2,4,6-trimethylphenyl)butane-2,3-diimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-13-9-15(3)21(16(4)10-13)23-19(7)20(8)24-22-17(5)11-14(2)12-18(22)6/h9-12H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAOMTXFIFEIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C(C)C(=NC2=C(C=C(C=C2C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(2,4,6-trimethylphenylimino)butane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














